c-Myc inhibitor 12

c-Myc Cancer Biology Transcriptional Inhibition

c-Myc inhibitor 12, also known as compound 67h, is a synthetic small molecule characterized as an inhibitor of the c-Myc oncoprotein. It belongs to a class of aminopyridine-containing biaryls designed to reduce cellular c-MYC protein levels.

Molecular Formula C22H24N6O
Molecular Weight 388.5 g/mol
Cat. No. B12394675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Myc inhibitor 12
Molecular FormulaC22H24N6O
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1CCC(N1C2=NC=C(C=C2)C3=C(N4C(=N3)C=CC=N4)CC5=COC(=N5)C)C
InChIInChI=1S/C22H24N6O/c1-14-6-7-15(2)27(14)20-9-8-17(12-23-20)22-19(11-18-13-29-16(3)25-18)28-21(26-22)5-4-10-24-28/h4-5,8-10,12-15H,6-7,11H2,1-3H3/t14-,15-/m0/s1
InChIKeyIWDUZCCVKUDDEK-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Myc Inhibitor 12: A Potent Aminopyridine Biaryl with a pEC50 of 6.4


c-Myc inhibitor 12, also known as compound 67h, is a synthetic small molecule characterized as an inhibitor of the c-Myc oncoprotein . It belongs to a class of aminopyridine-containing biaryls designed to reduce cellular c-MYC protein levels [1]. In vitro profiling demonstrates that it exhibits an antagonistic effect on c-Myc activity with a reported pEC50 of 6.4 [2]. This compound is primarily intended for research applications focused on c-Myc-dependent cellular processes, particularly in cancer models [3].

Why Substituting c-Myc Inhibitor 12 with Class Analogs Can Compromise Experimental Outcomes


The functional outcome of c-Myc inhibition is highly dependent on the specific mechanism of action (MOA) and off-target profile of the chemical probe. c-Myc inhibitors exhibit diverse MOAs, including direct disruption of c-Myc/Max dimerization [1], stabilization of promoter G-quadruplex (G4) structures to suppress transcription [2], and induction of c-Myc protein degradation [3]. These mechanistic differences lead to substantial variability in potency, selectivity, and efficacy across cell lines and model systems. For instance, a compound that inhibits c-Myc/Max dimerization in a cell-free assay may not correlate with cellular efficacy due to poor permeability or rapid metabolism, as seen with early tool compounds like 10058-F4 [4]. Therefore, direct substitution of c-Myc inhibitor 12 without understanding its specific quantitative differentiation relative to close analogs risks introducing uncontrolled variables and producing non-reproducible or misleading results.

Quantitative Evidence Guide for c-Myc Inhibitor 12: A Critical Evaluation of Available Data


Functional Antagonism of c-Myc: A pEC50 Comparison to Established c-Myc Inhibitors

The primary quantitative metric for c-Myc inhibitor 12 is its functional antagonism of c-Myc, reported as a pEC50 of 6.4 . This corresponds to an EC50 of approximately 398 nM. This value positions the compound among the more potent small molecule c-Myc inhibitors. In comparison, the classic c-Myc/Max dimerization inhibitor 10058-F4 shows significant variability in cellular assays but is often cited with IC50 values in the 30-60 µM range [1], which is more than 75-fold less potent. Another well-characterized analog, 10074-G5, demonstrates an IC50 of 15.6 µM in Daudi cells , making c-Myc inhibitor 12 approximately 39-fold more potent in this functional context. However, it is crucial to note that these are cross-study comparisons, and the specific assays and cell lines differ, which can significantly impact the reported values.

c-Myc Cancer Biology Transcriptional Inhibition

c-Myc Inhibitor 12's Mechanism of Action: A Novel Approach to Reducing c-MYC Protein Levels

c-Myc inhibitor 12 is differentiated from many direct c-Myc/Max dimerization inhibitors by its proposed mechanism of action: reducing cellular c-MYC protein levels [1]. This is a distinct and potentially advantageous strategy, as it circumvents the challenge of directly inhibiting a highly disordered transcription factor. While direct inhibitors like Mycro2 inhibit c-Myc-Max dimer DNA binding activity (IC50 = 23 µM) , they may not effectively eliminate the c-Myc protein itself, which could lead to compensatory mechanisms or incomplete pathway suppression. In contrast, the degradation of c-Myc protein, as observed with other agents like MYCi975 which binds MYC protein with a KD of 2.5 µM , can lead to a more robust and sustained blockade of c-Myc transcriptional programs. The specific molecular target of c-Myc inhibitor 12 that leads to this reduction remains undisclosed, representing a significant knowledge gap.

c-Myc Protein Degradation Mechanism of Action

c-Myc Inhibitor 12 vs. 10058-F4: A Cross-Study Comparison of Potency and Selectivity

A direct comparison of c-Myc inhibitor 12's potency (pEC50 6.4, ~398 nM) to the classic c-Myc inhibitor 10058-F4 reveals a significant potency advantage. 10058-F4, a thiazolidinone compound, has been shown to inhibit c-Myc-Max interaction with an IC50 in the range of 30-60 µM in cellular assays . This translates to c-Myc inhibitor 12 being approximately 75- to 150-fold more potent. Furthermore, while 10058-F4 has been reported to have poor selectivity and low bioavailability, the selectivity profile of c-Myc inhibitor 12 remains to be published. This underscores a critical data gap: high potency does not automatically confer high selectivity or favorable in vivo properties. Procurement decisions should weigh the demonstrated superior in vitro potency against the unknown selectivity and pharmacokinetic profile.

c-Myc c-Myc/Max Dimerization Selectivity

Optimal Research Applications for c-Myc Inhibitor 12 Based on Known Activity Profile


In Vitro Mechanistic Studies Requiring High Potency for c-Myc Antagonism

Given its high in vitro potency (pEC50 of 6.4) and mechanism of reducing c-MYC protein levels [1], c-Myc inhibitor 12 is best suited for cellular assays where a potent and potentially more durable suppression of c-Myc activity is required. This includes studying the immediate downstream transcriptional effects of c-Myc inhibition in c-Myc-dependent cancer cell lines, such as those from colorectal or lung cancers. Its superior potency over first-generation inhibitors like 10058-F4 makes it a more suitable tool for experiments demanding a robust and rapid onset of c-Myc pathway inhibition [2].

Structure-Activity Relationship (SAR) and Chemical Probe Development

As a member of the aminopyridine biaryl class [3], c-Myc inhibitor 12 serves as a valuable reference compound for medicinal chemistry efforts aimed at optimizing c-Myc-targeting agents. Its published structure and potency provide a benchmark for developing novel analogs with improved selectivity, metabolic stability, and oral bioavailability. Researchers can use this compound to validate new biochemical and cellular assays for c-Myc inhibition, as its robust EC50 provides a clear signal for hit identification and lead optimization campaigns.

Comparative Studies for Investigating c-Myc Inhibitor Mechanisms of Action

The distinct mechanism of action of c-Myc inhibitor 12—reducing c-MYC protein levels—makes it an ideal tool for comparative pharmacology studies [1]. It can be used alongside direct dimerization inhibitors (e.g., Mycro2, 10074-G5) or transcriptional repressors (e.g., G4 stabilizers) to dissect the specific cellular consequences of different modes of c-Myc pathway intervention [4]. This allows researchers to understand which mechanism yields the most profound anti-proliferative or pro-apoptotic effect in a given cancer context.

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